(+)-Plicamine -

(+)-Plicamine

Catalog Number: EVT-1555674
CAS Number:
Molecular Formula: C26H26N2O6
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-Plicamine is a quinolone.
Source

(+)-Plicamine is primarily isolated from various species within the Amaryllidaceae family, including Zephyranthes grandiflora and Narcissus species. These plants are known to produce a variety of alkaloids, which possess significant biological activities, including anti-inflammatory and cytotoxic effects .

Classification

Chemically, (+)-Plicamine belongs to the class of Amaryllidaceae alkaloids, which are characterized by their complex nitrogen-containing structures. It is classified as a phenanthridine alkaloid due to its specific structural features, including multiple fused ring systems .

Synthesis Analysis

The total synthesis of (+)-Plicamine has been explored through various methodologies. The most notable approaches include:

  • Solid-supported reagents: Utilizing polymer-supported reagents has been a significant advancement in synthesizing (+)-Plicamine. This method enhances reaction efficiency and simplifies purification processes .
  • Multistep synthesis: A typical synthetic route involves several key transformations, including:
    • Formation of the imine from an amide.
    • Reduction steps employing borohydride reagents.
    • Cyclization reactions to construct the intricate ring systems characteristic of plicamine .

Technical details highlight the use of specific solvents and reaction conditions that optimize yields and selectivity throughout the synthesis process.

Molecular Structure Analysis

The molecular structure of (+)-Plicamine can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N
  • Molecular Weight: 265.35 g/mol

The compound features multiple chiral centers and distinct functional groups that contribute to its biological activity. The stereochemistry is crucial for its interaction with biological targets, particularly in neurological contexts.

Structural Data

  • Chemical Structure: The structure consists of a phenanthridine core with hydroxyl and methoxy substituents that influence its pharmacological properties.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure during synthesis .
Chemical Reactions Analysis

(+)-Plicamine undergoes several chemical reactions that are essential for its synthesis and functionalization:

  • Reduction Reactions: Key to forming the final product from precursors, often utilizing borohydride reagents under controlled conditions to achieve high selectivity.
  • Cyclization Reactions: These reactions are integral in constructing the multi-ring structure of (+)-Plicamine, often involving intramolecular interactions that lead to ring closure .

Technical details regarding reaction conditions (temperature, solvent choice) significantly affect the yield and purity of the final product.

Mechanism of Action

The mechanism of action for (+)-Plicamine is primarily linked to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, (+)-Plicamine can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

Process Data

Research indicates that (+)-Plicamine exhibits neuroprotective effects by modulating neurotransmitter levels and reducing inflammation in neuronal tissues . Its precise molecular interactions at the receptor level are still under investigation but are thought to involve complex binding dynamics with acetylcholine receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with oxidizing agents during synthesis; careful control is required to avoid degradation or unwanted side reactions.

Relevant analyses often include thermal stability studies and spectroscopic evaluations to ensure quality during synthesis and application phases .

Applications

The applications of (+)-Plicamine extend beyond its role as a research chemical:

  • Pharmaceutical Development: Its potential as an acetylcholinesterase inhibitor positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's.
  • Biological Research: Studies on its cytotoxicity and anti-inflammatory properties contribute valuable insights into its therapeutic potential against various diseases .
Introduction to (+)-Plicamine

Taxonomic Origin and Natural Sources

Distribution in Amaryllidaceae Family

(+)-Plicamine occurs primarily in the genus Zephyranthes (Amaryllidaceae), notably in Zephyranthes candida (autumn zephyr lily), a bulbous perennial native to South America’s Río de la Plata region (Argentina, Brazil, Paraguay, Uruguay) [1] [8]. This species thrives in tropical-to-temperate zones (USDA 7–10), favoring periodically wet habitats, which trigger synchronous "rain lily" blooms [5]. Z. candida is widely cultivated as an ornamental plant across Asia, Africa, and Australia, expanding its biogeographical footprint beyond native ranges [1] [4]. The alkaloid’s occurrence correlates with the plant’s distribution, though concentrations vary across tissues and populations.

Table 1: Distribution and Habitat of Primary (+)-Plicamine Source, Zephyranthes candida

AttributeDetailsSource
Native RangeNortheastern Argentina, Southern Brazil, Paraguay, Uruguay [5] [8]
Introduced RegionsAsia, Africa, Australia, Southern USA [1] [4]
Preferred HabitatMoist, well-drained soils; blooms post-rain in late summer [5]
Cultivation HardinessUSDA Zones 7–10; requires winter protection in cooler climates [5]

Biosynthetic Pathways in Plant Systems

(+)-Plicamine belongs to the terpenoid indole alkaloid class, biosynthetically derived from the condensation of tryptamine and secologanin. This pathway yields strictosidine as a central intermediate, which undergoes oxidative rearrangements to form the spirocyclic core [4] [9]. Key enzymatic steps involve:

  • O-Methyltransferases (OMTs): Catalyze methylations using S-adenosyl methionine (SAM), critical for creating methoxy groups in plicamine precursors [2].
  • Cytochrome P450 Enzymes: Mediate phenol coupling and oxide bridge formation, essential for constructing plicamine’s polycyclic architecture [2] [9].
  • Short-Chain Dehydrogenases (SDRs): Facilitate ketone reductions during late-stage functionalization [2].

The biosynthesis remains partially inferred due to plicamine’s low abundance in planta, though its structural kinship to crimine-type alkaloids (e.g., haemanthidine) suggests shared upstream pathways with norbelladine as the primary amine precursor [4] [10].

Table 2: Key Enzymes in Proposed (+)-Plicamine Biosynthesis

Enzyme ClassFunctionPrecursor/Substrate
Norbelladine 4′-O-Methyltransferase (N4OMT)4′-O-methylation of norbelladineNorbelladine
Cytochrome P450 (CYP)Phenol-phenol′ coupling; oxide bridge formation4′-O-Methylnorbelladine
Aldo-Keto Reductase (AKR)Reduction of ketones/iminesSecologanin derivatives

Historical Context of Discovery and Structural Characterization

(+)-Plicamine was first isolated in 1999 from Galanthus plicatus subsp. byzantinus during a phytochemical screening of Turkish Amaryllidaceae species. Initial structural elucidation revealed its unprecedented tetracyclic framework featuring a 2-benzopyrano[3,4-c]indole nucleus – a scaffold previously undocumented in alkaloid chemistry [3] [6]. Definitive structural characterization was achieved in 2002 through total synthesis by Baxter et al., who employed solid-supported reagents in a 12-step enantioselective sequence starting from L-4-hydroxyphenylglycine [3] [6]. Key milestones include:

  • Retrosynthetic Disconnection: Strategic cleavage at C-3a/N-4 and C-6a/C-10b bonds, enabling assembly via intramolecular oxidative coupling [6].
  • Absolute Configuration: Confirmed as 6aS,10bR,12S via X-ray crystallography of synthetic intermediates, validating natural stereochemistry [3].
  • Synthetic Innovation: Use of polymer-supported hypervalent iodine (PS-HVI) for phenolic coupling, achieving 75% yield in the spirocyclization step [6].

This synthesis resolved ambiguities in early spectral interpretations and established plicamine as the prototype for the "plicane" alkaloid subclass.

Table 3: Milestones in (+)-Plicamine Structural Characterization

YearEventMethodology
1999Isolation from Galanthus plicatus subsp. byzantinusColumn chromatography; NMR/MS analysis
2002Total synthesis and absolute configuration determinationSolid-supported reagents; X-ray crystallography
2002Formal synthesis via intramolecular oxidative couplingPS-HVI-mediated cyclization

Significance in Alkaloid Chemistry and Pharmacological Research

(+)-Plicamine’s pharmacological significance stems from its structural analogy to biologically active 2-benzopyranoindoles like pretazettine and tazettine, which exhibit:

  • Antitumor Activity: Suppression of HL-60 leukemia cell proliferation via apoptosis induction [7].
  • Central Nervous System (CNS) Effects: Acetylcholinesterase inhibition and analgesic properties relevant to Alzheimer’s disease therapy [4] [7].
  • Antiviral Potential: Inhibition of HIV-1 replication in vitro, though plicamine itself requires mechanistic validation [7].

Chemically, plicamine serves as a synthetic platform for generating unnatural analogs, driving research into:

  • Spirocyclic Scaffold Diversification: Modifications at C-3, C-6a, and N-4 to enhance bioactivity [3].
  • Structure-Activity Relationship (SAR) Studies: Correlating the C-12 stereocenter with cytotoxic potency [6] [10].
  • Drug-Likeness Metrics: Molecular weight (305.34 g/mol), cLogP (2.1), and hydrogen-bonding capacity align with Lipinski’s criteria for CNS permeability [4].

Despite its promise, plicamine’s development is challenged by low natural abundance (0.001–0.01% dry weight in Z. candida) and synthetic complexity (12 steps, 8% overall yield) [10]. Advances in metabolic engineering of Amaryllidaceae alkaloid pathways offer future solutions for sustainable production [2] [4].

Table 4: Pharmacological Significance of (+)-Plicamine and Structural Analogs

Biological ActivityMechanistic BasisRelevant Analogs
AnticancerCell cycle arrest; apoptosis inductionPretazettine, Tazettine
Acetylcholinesterase InhibitionCompetitive binding to catalytic siteGalanthamine, Lycorine
AntiviralViral protease/replication interference6a-Epipretazettine

Properties

Product Name

(+)-Plicamine

IUPAC Name

(1S,13S,16S,18R)-12-[2-(4-hydroxyphenyl)ethyl]-18-methoxy-15-methyl-5,7-dioxa-12,15-diazapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraene-11,14-dione

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C26H26N2O6/c1-27-22-11-17(32-2)7-9-26(22)19-13-21-20(33-14-34-21)12-18(19)24(30)28(23(26)25(27)31)10-8-15-3-5-16(29)6-4-15/h3-7,9,12-13,17,22-23,29H,8,10-11,14H2,1-2H3/t17-,22-,23+,26-/m0/s1

InChI Key

SWPVBBHHDCMHLN-IRJLPVGZSA-N

SMILES

CN1C2CC(C=CC23C(C1=O)N(C(=O)C4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC

Canonical SMILES

CN1C2CC(C=CC23C(C1=O)N(C(=O)C4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC

Isomeric SMILES

CN1[C@H]2C[C@H](C=C[C@@]23[C@@H](C1=O)N(C(=O)C4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.